dBET23

PROTAC BRD4 Degradation Cooperativity

BRD4-targeting PROTACs differ profoundly in degradation profiles and ternary complex formation, making indiscriminate substitution a source of irreproducible results. dBET23 is a CRBN-based heterobifunctional PROTAC that selectively degrades BRD4 BD1 (DC50 ~50 nM), enabling precise dissection of BRD4-specific transcriptional programs without confounding pan-BET effects. • Selective BRD4 BD1 degradation validates BRD4-dependent phenotypes. • Orthogonal to VHL-based degraders for rigorous target validation. • Ready-to-use suspension formulation (≥4.25 mg/mL in 10% DMSO/90% corn oil) accelerates in vivo proof-of-concept studies.

Molecular Formula C43H45ClN8O9S
Molecular Weight 885.39
CAS No. 1957234-83-1
Cat. No. B606975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBET23
CAS1957234-83-1
SynonymsdBET-23;  dBET 23;  dBET23
Molecular FormulaC43H45ClN8O9S
Molecular Weight885.39
Structural Identifiers
SMILESO=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCCCNC(COC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1
InChIInChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1
InChIKeyZIHIUFZFPMILIG-XLTVJXRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

dBET23: CRBN-Based BRD4 PROTAC


dBET23 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule engineered to selectively degrade the bromodomain-containing protein 4 (BRD4), specifically its first bromodomain (BRD4BD1) [1]. It comprises a JQ1-derived warhead for BRD4 binding and a thalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected by an optimized linker [2]. The compound exhibits a degradation potency (DC50) of approximately 50 nM at 5 hours for BRD4BD1 in cellular assays . dBET23 is widely utilized as a chemical probe in cancer biology and epigenetic research [3].

Degrader Context
CRBN-based heterobifunctional PROTAC for BRD4BD1 selective degradation
Pathway Fit
Epigenetic research and BRD4-dependent transcriptional studies
Workflow Readiness
Established DMSO solubility and in vivo suspension formulation available

Why dBET23 Cannot Be Substituted


BRD4-targeting PROTACs are not interchangeable due to profound differences in their degradation profiles and ternary complex formation efficiencies, which are dictated by linker composition and length [1]. A computational comparative study of dBET6 and dBET23 highlights how different linker binding orientations critically influence PROTAC conformational ensembles, directly impacting target engagement and cellular efficacy [2]. Furthermore, the 'plasticity' of protein-protein interactions at the degrader-induced interface governs selectivity for specific BET bromodomains, meaning a closely related analog like dBET6 may exhibit different thermodynamic binding cooperativity and thus divergent biological outcomes [3]. Therefore, substituting dBET23 with an alternative such as dBET1, dBET6, or MZ1 without validation can lead to inconsistent degradation kinetics, altered selectivity among BET family members (BRD2, BRD3, BRD4), and ultimately, irreproducible experimental results [4].

vs. dBET6 / dBET57
Linker-dependent cooperativity may shift ternary complex formation and degradation kinetics; reported α values differ substantially
vs. dBET1
Pan-BET degradation profile may confound BRD4-specific readouts; selectivity context differs significantly between these PROTACs
vs. MZ1
E3 ligase recruitment mechanism differs (CRBN vs VHL); orthogonal ligase context may alter off-target degradation landscape

dBET23: Quantitative Evidence Guide


Ternary Complex Cooperativity vs. dBET6 & dBET57

dBET23 exhibits distinct negative binding cooperativity when forming the DDB1ΔB-CRBN-dBET23-BRD4BD1 ternary complex. Its cooperative factor (α) is 0.4, which is intermediate between dBET6 (α = 0.6) and dBET57 (α = 0.8) [1]. This quantitative difference in binding thermodynamics indicates that dBET23 has a unique propensity for ternary complex formation compared to its closest structural analogs [2].

Ternary Complex Cooperativity
Head-to-head
α = 0.4
dBET6: α=0.6 · dBET57: α=0.8
Moderate cooperativity profile supports defined ternary complex formation context
TR-FRET assay; α 33% lower than dBET6, 50% lower than dBET57
PROTAC BRD4 Degradation Cooperativity

Degradation Potency vs. MZ1

In cellular degradation assays, dBET23 achieves a DC50 of 50 nM for BRD4BD1 after a 5-hour treatment . In comparison, the VHL-based BRD4 degrader MZ1, while highly potent, exhibits a binding Kd of 39 ± 9 nM for BRD4BD1 [1]. This cross-study data positions dBET23 as having comparable or slightly superior degradation potency for the specific BD1 domain relative to a leading VHL-based alternative [2].

BRD4BD1 Degradation Potency
Cross-study
DC50 = 50 nM
at 5 hours, cellular assay
Supports CRBN-based degradation assay context at reported nanomolar range
MZ1 comparator: Kd 39±9 nM via ITC; binding vs degradation assay context differs
BRD4 BD1 Cellular Degradation Potency

BRD4 Selectivity vs. Pan-BET Degraders

Unlike the broad BET family degradation observed with dBET1, which reduces BRD2, BRD3, and BRD4 proteins in primary CD4+ T-cells [1], dBET23 was designed to exhibit selective degradation of the BRD4 bromodomain 1 (BD1) [2]. This selectivity arises from specific, plastic interprotein contacts at the degrader-induced interface, which were optimized to discriminate between the highly homologous BET bromodomains [3].

BET Family Selectivity
Class-level
BRD4BD1-selective
vs. dBET1 pan-BET degradation
Supports BRD4-selective degradation studies over pan-BET approaches
Class-level inference; direct quantitative selectivity panel data to verify
BET Bromodomain Selectivity BRD2/3

Solubility and Formulation for In Vivo Use

dBET23 demonstrates a high solubility of 170 mg/mL (192.01 mM) in DMSO, a critical parameter for preparing stock solutions for both in vitro and in vivo experiments [1]. For in vivo applications, a suspension formulation of ≥ 4.25 mg/mL (4.80 mM) in 10% DMSO / 90% corn oil is achievable, facilitating oral and intraperitoneal administration [2]. This established solubility profile contrasts with compounds that require extensive formulation optimization, thereby reducing pre-experimental development time.

Solubility & Formulation
Data to verify
170 mg/mL in DMSO
Suspension: ≥4.25 mg/mL in 10% DMSO/90% corn oil
Supports formulation-ready workflow for in vitro and in vivo studies
Supplier-reported data; formulation-dependent exposure context
Solubility Formulation Stability

dBET23: Research and Industrial Applications


BRD4-Specific Gene Regulation in Cancer Epigenetics

dBET23's selective degradation of BRD4BD1 makes it an ideal tool for dissecting BRD4-specific transcriptional programs from those of BRD2 and BRD3 [1]. Researchers can use dBET23 in chromatin immunoprecipitation (ChIP)-seq and RNA-seq experiments to precisely map BRD4-dependent enhancers and gene expression changes in cancer models, without the confounding effects of pan-BET degradation [2].

Orthogonal Validation of BRD4 Dependency

Given its CRBN-based mechanism, dBET23 serves as a critical orthogonal probe to VHL-based BRD4 degraders like MZ1 [1]. This is essential for validating that observed phenotypic effects are due to BRD4 degradation and not off-target consequences of a specific E3 ligase recruitment. The distinct binding cooperativity (α=0.4) and linker architecture of dBET23 provide a complementary tool for rigorous target validation studies [2].

In Vivo BRD4 Degradation with Established Formulation

The availability of a reliable suspension formulation (≥ 4.25 mg/mL in 10% DMSO/90% corn oil) for dBET23 [1] accelerates the initiation of in vivo proof-of-concept studies. Researchers can confidently move from in vitro characterization to animal models of BRD4-driven cancers (e.g., triple-negative breast cancer, leukemia) with reduced lead time for custom formulation development, enabling more efficient testing of therapeutic hypotheses [2].

Application
Selection Property
Validation Focus
BRD4-selective transcriptional studies
BRD4BD1 degradation selectivity
BRD4-dependent enhancer mapping via ChIP-seq / RNA-seq
Orthogonal target validation
CRBN-based mechanism distinction
Cross-ligase target engagement verification vs VHL-based degraders
In vivo BRD4 degradation studies
Established formulation protocol
In vivo exposure-model validation and model-response evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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